molecular formula C10H11F2N B11730569 1-(3,5-Difluorophenyl)cyclobutanamine

1-(3,5-Difluorophenyl)cyclobutanamine

Cat. No.: B11730569
M. Wt: 183.20 g/mol
InChI Key: XNWWYYGSEBGGLW-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol It is characterized by the presence of a cyclobutanamine ring substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)cyclobutanamine typically involves the following steps:

    Preparation of 3,5-Difluorophenylboronic Acid: This is achieved through the reaction of 3,5-difluorophenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions.

    Cyclobutanamine Formation: The cyclobutanamine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclobutanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)cyclobutanamine
  • 1-(2,5-Difluorophenyl)cyclobutanamine
  • 1-(3,4-Difluorophenyl)cyclobutanamine

Comparison: 1-(3,5-Difluorophenyl)cyclobutanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-(3,5-difluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6H,1-3,13H2

InChI Key

XNWWYYGSEBGGLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)F)F)N

Origin of Product

United States

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